molecular formula C5H8N2O B13318953 N-(2-aminoethyl)-2-Propynamide CAS No. 1099604-74-6

N-(2-aminoethyl)-2-Propynamide

Cat. No.: B13318953
CAS No.: 1099604-74-6
M. Wt: 112.13 g/mol
InChI Key: PPXDNHPXZMDCMP-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)prop-2-ynamide: is a chemical compound with the molecular formula C₅H₈N₂O It is known for its unique structure, which includes an amide group and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)prop-2-ynamide typically involves the reaction of propargylamine with an appropriate acylating agent. One common method is the reaction of propargylamine with acryloyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of N-(2-aminoethyl)prop-2-ynamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)prop-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-aminoethyl)prop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)prop-2-ynamide involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(2-aminoethyl)maleimide: Similar structure but with a maleimide group instead of an alkyne.

    N-(2-aminoethyl)acetamide: Similar structure but with an acetamide group instead of an alkyne.

Uniqueness: N-(2-aminoethyl)prop-2-ynamide is unique due to the presence of both an amide and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

1099604-74-6

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N-(2-aminoethyl)prop-2-ynamide

InChI

InChI=1S/C5H8N2O/c1-2-5(8)7-4-3-6/h1H,3-4,6H2,(H,7,8)

InChI Key

PPXDNHPXZMDCMP-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NCCN

Origin of Product

United States

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